molecular formula C24H20BrN5O B4035695 2-(3-bromophenyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline

2-(3-bromophenyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline

Cat. No.: B4035695
M. Wt: 474.4 g/mol
InChI Key: JMXLXOLJFVLZJD-UHFFFAOYSA-N
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Description

2-(3-bromophenyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline is a useful research compound. Its molecular formula is C24H20BrN5O and its molecular weight is 474.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 473.08512 g/mol and the complexity rating of the compound is 607. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Probes for DNA Detection

Research on benzimidazo[1,2-a]quinolines, which are structurally related to the compound of interest, highlights their potential as DNA-specific fluorescent probes. These compounds, substituted with various nuclei such as piperidine, pyrrolidine, and piperazine, show enhanced fluorescence emission intensity when bound to ct-DNA, suggesting their application in DNA detection and analysis (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).

Anticancer Activity

Quinoline derivatives are extensively explored for their anticancer properties. The structural flexibility of quinoline allows for the synthesis of numerous analogs with potential anticancer activities. These compounds are investigated for their ability to inhibit various cancer-related targets such as tyrosine kinases, proteasome, and DNA repair mechanisms. The anticancer activity of quinoline derivatives is attributed to their interaction with these targets, showcasing the scaffold's versatility in cancer drug discovery (Solomon & Lee, 2011).

Vasorelaxing Agents

Mannich bases derived from the pyrrolo[3,2-f]quinoline framework have been studied for their vasorelaxing activity. These compounds demonstrate endothelium-independent relaxing action on rat-tail arteries, suggesting their potential use in treating cardiovascular diseases (Ferlin, Chiarelotto, Antonucci, Caparrotta, & Froldi, 2002).

Insecticidal Potential

Quinoxaline derivatives, through the design and synthesis of novel compounds, have shown insecticidal activity against Aphis craccivora, indicating their potential application in agricultural pest control. Among these derivatives, certain compounds demonstrated significant toxicological effects, highlighting the role of structural modifications in enhancing insecticidal potency (Alanazi, Arafa, Althobaiti, Altaleb, Bakr, & Elkanzi, 2022).

Antibacterial Agents

Quinolonecarboxylic acids and their derivatives, by modifying the side chains and structural motifs, have been developed and evaluated for their antibacterial activity. These modifications have led to compounds with potent activity against both Gram-positive and Gram-negative bacteria, showcasing the therapeutic potential of quinoline derivatives in addressing bacterial infections (Cecchetti, Fravolini, Fringuelli, Mascellani, Pagella, Palmioli, Segre, & Terni, 1987).

Properties

IUPAC Name

[2-(3-bromophenyl)quinolin-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrN5O/c25-18-6-3-5-17(15-18)22-16-20(19-7-1-2-8-21(19)28-22)23(31)29-11-13-30(14-12-29)24-26-9-4-10-27-24/h1-10,15-16H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXLXOLJFVLZJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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